molecular formula C11H6ClNO2 B8636815 4-Chloro-3H-furo[3,4-c]quinolin-1-one

4-Chloro-3H-furo[3,4-c]quinolin-1-one

Cat. No.: B8636815
M. Wt: 219.62 g/mol
InChI Key: KLSBPONMUTUMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Fused Heterocyclic Chemistry

Fused heterocyclic compounds are organic molecules in which two or more cyclic structures, at least one of which contains an atom other than carbon (a heteroatom), share a pair of atoms. This fusion of rings results in a rigid, planar, or three-dimensional molecular framework with distinct chemical and physical properties. airo.co.in The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces dipoles, alters bond angles, and provides sites for hydrogen bonding, all of which can profoundly influence a molecule's reactivity and its interactions with biological targets. derpharmachemica.com

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent scaffold in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netrsc.org When a furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is fused to the quinoline core, a furoquinoline is formed. The specific arrangement where the furan ring is fused at the 'c' face of the quinoline gives rise to the furo[3,4-c]quinoline skeleton. The subsequent incorporation of a carbonyl group on the furan moiety results in the furo[3,4-c]quinolinone scaffold.

Significance of the Furo[3,4-c]quinolinone Core in Contemporary Organic Synthesis

The furo[3,4-c]quinolinone core is of significant interest to synthetic organic chemists due to its presence in various biologically active molecules and its potential as a versatile building block for the construction of more complex structures. The development of efficient synthetic routes to this scaffold is a key area of research, often involving multi-component reactions or tandem cyclization strategies. rsc.orgnih.gov These methods aim to construct the fused ring system with high atom economy and control over regioselectivity.

The reactivity of the furo[3,4-c]quinolinone core is characterized by the interplay of its constituent rings. The quinolinone portion can undergo various electrophilic and nucleophilic substitution reactions, while the furanone ring offers sites for addition and ring-opening reactions. The presence of the lactone functionality (the cyclic ester within the furanone ring) is particularly important, as it can be susceptible to nucleophilic attack, providing a handle for further functionalization.

The introduction of a chlorine atom at the 4-position of the quinoline ring, as in 4-Chloro-3H-furo[3,4-c]quinolin-1-one, is expected to significantly modulate the electronic properties and reactivity of the entire scaffold. The electron-withdrawing nature of the chlorine atom can influence the acidity of nearby protons and the susceptibility of the quinoline ring to nucleophilic aromatic substitution. This strategic placement of a halogen atom provides a key reactive site for introducing a wide range of substituents, thereby enabling the synthesis of diverse libraries of compounds for biological screening.

Detailed Research Findings

While specific research data for this compound is not extensively available in the public domain, we can infer its likely chemical behavior and significance based on studies of related furo[3,2-c]quinolone and other quinolinone derivatives. nih.govrsc.org

Synthesis and Reactivity:

The synthesis of the furo[3,4-c]quinolinone core can be challenging. One potential synthetic approach could involve the intramolecular cyclization of a suitably substituted quinoline precursor bearing a carboxylic acid or ester functionality at the 3-position and a hydroxyl or halo-methyl group at the 4-position.

The chlorine atom at the 4-position of the quinoline ring is a key functional group. It activates the ring towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for the generation of diverse analogs with potentially different biological activities.

Spectroscopic Properties:

The structural characterization of this compound would rely on a combination of spectroscopic techniques.

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons on the quinoline and furan rings would appear in the downfield region. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the carbonyl group.
¹³C NMR Signals for the carbonyl carbon of the lactone and the carbon bearing the chlorine atom would be characteristic. The chemical shifts of the aromatic carbons would also provide information about the electronic environment of the molecule.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the lactone would be a key diagnostic feature.
Mass Spectrometry The molecular ion peak would confirm the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be observable.

Potential Applications:

Given the established biological activities of various quinolinone and furoquinoline derivatives, this compound and its derivatives are promising candidates for investigation in several therapeutic areas. The furo[3,2-c]quinolone scaffold, a close isomer, has been associated with antimicrobial, insecticidal, antiarrhythmic, and antimalarial activities. nih.govrsc.org Furthermore, quinolinone derivatives are known to possess a broad spectrum of pharmacological properties, including antibacterial and anticancer effects. nih.govnih.gov The ability to readily modify the 4-position of the quinoline ring through nucleophilic substitution of the chlorine atom makes this compound a valuable intermediate for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6ClNO2

Molecular Weight

219.62 g/mol

IUPAC Name

4-chloro-3H-furo[3,4-c]quinolin-1-one

InChI

InChI=1S/C11H6ClNO2/c12-10-7-5-15-11(14)9(7)6-3-1-2-4-8(6)13-10/h1-4H,5H2

InChI Key

KLSBPONMUTUMBM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N=C2Cl)C(=O)O1

Origin of Product

United States

Advanced Synthetic Strategies for 4 Chloro 3h Furo 3,4 C Quinolin 1 One and Its Derivatives

Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is characterized by high atom economy and operational simplicity.

Pyrazole-Promoted Approaches

A notable strategy in the synthesis of quinoline-fused heterocycles involves the use of pyrazole (B372694) as a promoter. In a novel multi-component reaction, pyrazole facilitates the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones, a class of compounds structurally related to furo[3,4-c]quinolin-1-ones. nih.gov This reaction proceeds through the condensation of isatin (B1672199), diketene, and a primary amine in the presence of pyrazole. nih.gov The process is highlighted by its efficiency, mild reaction conditions, and high yields. nih.gov

The reaction, conducted in ethanol, involves a four-component mixture of isatin, pyrazole, diketene, and a primary amine. nih.gov The use of pyrazole as a promoter is crucial for the success of the reaction, which proceeds under reflux conditions to afford the desired products in excellent yields. nih.gov This method underscores the utility of pyrazole in promoting complex transformations leading to densely functionalized heterocyclic systems. nih.gov

Table 1: Pyrazole-Promoted Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones nih.gov
EntryPrimary AmineSolventTemperature (°C)Yield (%)
1EthylamineEthanol7090
2PropylamineEthanol7088
3ButylamineEthanol7085

Isatin-Based Transformations

Isatin and its derivatives are versatile precursors in the synthesis of a wide array of heterocyclic compounds, including those with a quinoline (B57606) core. researchgate.net The electrophilic C-3 carbonyl group and the reactive C-2 carbonyl group of the isatin ring system allow for a variety of chemical transformations. researchgate.net

In the context of multi-component reactions, isatins can react with β-enamino ketones in a cascade reaction catalyzed by trimethylchlorosilane (TMSCl) to produce pyrrolo[3,4-c]quinolin-1-ones. researchgate.net This domino synthesis demonstrates good functional group tolerance and proceeds under mild conditions to give the products in good to excellent yields. researchgate.net The reaction involves the oxidative cleavage of the C=C bond of the β-enamino ketone by isatin. researchgate.net

Three-Component Reactions in Green Solvents

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. Three-component reactions for the synthesis of furo[3,4-c]quinolin-1-one analogues have been successfully carried out in environmentally benign solvents. For instance, the synthesis of pyrrolo[3,4-c]quinolones has been achieved in ethanol, a green solvent, through a catalyst-free reaction of diketene, isatin, and primary amines promoted by pyrazole. nih.gov

Furthermore, ionic liquids have been employed as green reaction media for the synthesis of related fused heterocyclic systems. A series of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives were synthesized via a three-component reaction of an aldehyde, 5-aminopyrazole, and tetronic acid in an ionic liquid without any catalyst. researchgate.net This method offers advantages such as easier work-up, mild reaction conditions, high yields, and an environmentally friendly procedure. researchgate.net Another example is the synthesis of N-substituted furo[3,4-b]quinoline derivatives through a three-component reaction of an aldehyde, an enamine-one, and tetronic acid in glacial acetic acid under microwave irradiation, which provides a rapid and efficient route to these compounds. researchgate.net

Catalytic Synthesis Approaches

Catalysis offers a powerful means to achieve high efficiency and selectivity in organic synthesis. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of the furo[3,4-c]quinolin-1-one scaffold and its derivatives.

Organocatalysis (e.g., TMG-catalyzed intramolecular aza-MBH reaction)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and efficient synthetic tool. A notable example is the use of 1,1,3,3-tetramethylguanidine (B143053) (TMG) as a catalyst in the intramolecular aza-Morita-Baylis-Hillman (aza-MBH) reaction for the synthesis of furo[3,4-c]quinolin-3(1H)-ones. rsc.org This reaction, based on furanone derivatives, provides a novel route to this fused heterocyclic scaffold in moderate to good yields. rsc.org

The TMG-catalyzed intramolecular aza-MBH reaction represents the first application of this methodology based on furanone derivatives for the construction of the furo[3,4-c]quinolin-3(1H)-one system. rsc.org The reaction proceeds under mild conditions and demonstrates the potential of organocatalysis in the synthesis of complex heterocyclic structures. rsc.org

Table 2: TMG-Catalyzed Intramolecular aza-MBH Reaction for Furo[3,4-c]quinolin-3(1H)-ones rsc.org
EntrySubstituent on FuranoneSolventCatalyst Loading (mol%)Yield (%)
1PhenylDCM2075
24-ChlorophenylDCM2072
34-MethylphenylDCM2078

Transition Metal-Catalyzed Reactions

Transition metal catalysis has proven to be an indispensable tool for the construction of complex molecular architectures. Various transition metals have been employed in the synthesis of quinoline and furoquinoline derivatives.

Silver-catalyzed reactions have been utilized for the synthesis of vinyl-substituted furoquinolines. researchgate.net Additionally, a silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with N-oxides has been reported for the synthesis of 2-substituted furan-4-carboxamide derivatives, showcasing the utility of silver in furan (B31954) ring formation. researchgate.net

Copper catalysis has also been applied in the synthesis of related furo[3,2-c]quinolones. A copper-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols provides a route to this class of compounds. nih.gov

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone in the synthesis of heterocyclic compounds, including quinoline derivatives. The application of Lewis acids can facilitate key bond-forming events, such as Friedel-Crafts reactions and cyclization cascades, which are integral to the assembly of the furo[3,4-c]quinolin-1-one core. nih.gov While direct synthesis of 4-Chloro-3H-furo[3,4-c]quinolin-1-one using Lewis acid catalysis is not extensively documented, analogous transformations provide a clear precedent. For instance, Lewis acids like aluminum chloride (AlCl₃) have been shown to be effective in promoting the cyclocondensation reactions required for forming quinoline skeletons. researchgate.net

In the context of furo-fused quinolones, Lewis acids such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) have been successfully employed to catalyze tandem reactions between 4-hydroxyquinolin-2-ones and propargylic alcohols, leading to the formation of furo[3,2-c]quinolones. rsc.orgrsc.org This type of acid-catalyzed annulation proceeds through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. rsc.orgrsc.org It is plausible that a similar strategy, utilizing a suitably substituted quinoline precursor and a C2-synthon under Lewis acidic conditions, could be adapted for the construction of the isomeric furo[3,4-c] system.

Table 1: Examples of Lewis Acids in Quinolone Synthesis

Lewis Acid Catalyst Reaction Type Precursors Product Type
AlCl₃ Cyclocondensation Aniline (B41778) derivatives, Cyclic enol ethers Tetrahydroquinolines researchgate.net
CuOTf Tandem Annulation 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols Furo[3,2-c]quinolones rsc.orgrsc.org

Photocatalytic Povarov-Type Reactions

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles under mild and environmentally friendly conditions. rsc.org The Povarov reaction, a formal [4+2] cycloaddition, is a classic method for quinoline synthesis, and its photocatalytic variant offers significant advantages. rsc.orgnih.gov This approach allows for the generation of diverse quinoline and tricyclic quinolone structures, including pyrrolo[3,4-c]quinolones and furo[3,4-b]quinolinones. rsc.org

The reaction mechanism typically involves the photocatalyst absorbing visible light to generate a reactive excited state. This species can then engage in single-electron transfer (SET) processes with the substrates to form radical ions, which subsequently undergo cyclization. mdpi.com For example, a photoxidation-Povarov cascade reaction has been developed for the synthesis of 2-arylquinolines using a semiconductor photocatalyst. researchgate.net While a direct photocatalytic Povarov-type synthesis of this compound has not been explicitly reported, the existing methodologies for related fused quinolones suggest its feasibility. rsc.org This would likely involve the reaction of an appropriate aniline derivative with a furan-based dienophile under photocatalytic conditions. rsc.orgnih.govacs.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a valuable technology in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov These advantages are particularly evident in the synthesis of heterocyclic scaffolds like quinolones. nih.gov Microwave-assisted organic synthesis (MAOS) has been successfully applied to the construction of various fused quinoline systems, including pyrrolo[3,4-c]quinoline-1,3-diones and furo[3,4-b]indeno[2,1-f]quinolin-1-one derivatives. researchgate.netresearchgate.netnih.gov

For instance, a microwave-promoted cascade reaction between isatins and β-ketoamides has been developed for the efficient synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. researchgate.netnih.gov This method highlights the operational simplicity and enhanced reaction rates achievable with microwave heating. researchgate.netnih.gov Similarly, the synthesis of N-propargyl anilines, potential precursors for more complex quinoline derivatives, has been optimized using microwave irradiation, affording good yields in significantly shorter reaction times compared to conventional heating. mdpi.com The application of microwave technology to the final cyclization or functionalization steps in a synthetic route towards this compound could offer substantial improvements in efficiency and yield.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-propargyl anilines

Heating Method Temperature (°C) Time Yield (%)
Room Temperature RT 96 h 9-19 mdpi.com
Conventional 80-90 24-72 h 15-49 mdpi.com

Sequential Transformation Pathways (e.g., Chlorination/Demethylation, Intramolecular Cyclization)

Multi-step sequential transformations are a powerful strategy for building molecular complexity from simpler starting materials. A particularly relevant example is the synthesis of benzofuro[3,2-c]quinolines from 3-(2-methoxyphenyl)quinolin-4(1H)-ones. nih.gov This approach involves a sequential chlorination/demethylation followed by an intramolecular cyclization pathway. nih.gov

In this process, the starting quinolin-4(1H)-one is first converted to the corresponding 4-chloroquinoline (B167314). nih.gov Subsequent demethylation of the methoxy (B1213986) group, often with a reagent like boron tribromide, unmasks a phenol (B47542) which then undergoes an intramolecular nucleophilic substitution to form the furan ring, yielding the final benzofuro[3,2-c]quinoline product. nih.gov This metal-free, stepwise approach provides high yields and demonstrates how a sequence of classical organic reactions can be orchestrated to construct complex fused heterocyclic systems. nih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from a suitably substituted quinoline precursor.

Skeletal Editing and Ring Expansion Strategies for Quinolone Frameworks

Skeletal editing is an emerging and powerful concept in synthetic chemistry that allows for the precise modification of a molecule's core structure, enabling rapid diversification of complex molecules. nih.govresearchgate.net This is particularly valuable in drug discovery. nih.gov Recent advances have demonstrated the tunable skeletal editing of quinolines through Brønsted acid-catalyzed multicomponent reactions, leading to a variety of nitrogen-containing heterocycles. nih.govresearchgate.net

Another innovative approach is the ring expansion of smaller heterocyclic rings to form the quinolinone skeleton. For example, a regiodivergent ring expansion of oxindoles has been developed to access two different regioisomers of quinolinones from a common starting material. nih.govacs.org This transformation is enabled by carefully selecting the reaction conditions. nih.govacs.org Furthermore, a three-step cascade reaction has been reported for the direct conversion of indole-tethered ynones into functionalized quinolines, involving a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov These advanced strategies, while not directly producing this compound, showcase the cutting-edge methodologies being developed to manipulate and construct quinoline and quinolinone frameworks. bioengineer.org

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several of the advanced synthetic strategies discussed align with these principles.

Photocatalysis: Visible-light photocatalytic reactions are inherently greener than many traditional methods as they operate under mild conditions (often room temperature), use light as a renewable energy source, and can reduce the need for stoichiometric and often toxic reagents. rsc.org

Microwave-Assisted Synthesis: MAOS contributes to green chemistry by significantly reducing reaction times and, consequently, energy consumption. nih.gov It can also enable the use of greener solvents or even solvent-free conditions. researchgate.net

Catalysis: The use of catalysts, both Lewis acids and photocatalysts, is a fundamental principle of green chemistry as it allows for reactions to proceed with higher atom economy and reduces the generation of waste.

By integrating these technologies, the synthesis of this compound and its derivatives can be approached in a more sustainable and environmentally responsible manner.

Synthesis via Radical-Induced Rearrangement

Radical-mediated reactions offer unique pathways for the construction of complex molecular architectures that can be difficult to access through traditional ionic chemistry. An environmentally friendly method for the synthesis of pyrrolo[3,2-c]-quinolines has been developed via a visible-light-induced metal-free photochemical radical cyclization. nih.gov This reaction proceeds through a hydrogen atom transfer (HAT) process, activating the α C-H bonds of one-carbon units to generate carbon-centered radicals, which then undergo cyclization onto an olefin. nih.gov

While this specific example leads to a different regioisomer of a fused quinoline, the underlying principle of radical-induced cyclization could be a viable strategy for the synthesis of the furo[3,4-c]quinolin-1-one core. This would likely require a precursor designed to generate a radical that can cyclize in the desired fashion to form the furan ring fused to the quinolinone system.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Key Reaction Pathways

The construction and transformation of the 4-Chloro-3H-furo[3,4-c]quinolin-1-one core involve several fundamental reaction types. Mechanistic investigations, often through a combination of experimental studies and computational analysis, have shed light on these intricate processes.

Cycloaddition reactions represent a powerful strategy for the convergent synthesis of complex heterocyclic systems like furoquinolines. These reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, can be used to construct the furan (B31954), the quinoline (B57606), or both rings simultaneously.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and can be applied to the formation of the quinoline portion of the scaffold. sigmaaldrich.com For instance, a suitably substituted furan derivative can act as the diene, reacting with a dienophile to construct the quinoline ring. Conversely, a diene containing the key functionalities for the quinoline ring can react with a dienophile that will ultimately form or be part of the furan ring. The hetero-Diels-Alder reaction, where one or more heteroatoms are part of the diene or dienophile, is particularly useful for constructing heterocyclic rings. sigmaaldrich.com

1,3-Dipolar Cycloadditions: This type of reaction is instrumental in forming five-membered heterocyclic rings, such as the furanone moiety in the target molecule. wikipedia.org A 1,3-dipole, such as a nitrile oxide or an azomethine ylide, can react with a dipolarophile, like an alkyne or an alkene integrated into a quinoline precursor, to form the furan ring in a highly regio- and stereoselective manner. wikipedia.orgfrontiersin.orgnih.govmdpi.com The reaction of azomethine ylides, for example, is a well-established method for synthesizing pyrrolidines, and analogous oxygen-containing dipoles can be envisioned for furanone synthesis. nih.gov The mechanism is generally considered to be a concerted pericyclic process, where the stereochemistry of the reactants is transferred to the product. mdpi.com

Cycloaddition TypeReactantsRing FormedMechanistic Feature
Diels-Alder [4+2]Conjugated Diene + Alkene/AlkyneSix-membered (Quinoline)Concerted, Pericyclic
1,3-Dipolar1,3-Dipole + Alkene/AlkyneFive-membered (Furanone)Concerted, high regio- and stereoselectivity

Intramolecular cyclization is a key mechanistic step in many synthetic routes to furo[3,4-c]quinolines. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups.

A common strategy involves the cyclization of a suitably functionalized quinoline precursor. For example, a quinoline bearing a substituent at the 3-position that contains a nucleophile and an electrophilic center can undergo intramolecular cyclization to form the fused furanone ring. A plausible pathway involves the intramolecular attack of a hydroxyl group onto a nitrile or ester functionality attached to the quinoline core. This type of cyclization is often promoted by acid or base catalysis.

An analogous approach has been successfully employed for the synthesis of the isomeric furo[3,4-b]quinolinones. In this case, mild acidic hydrolysis of 2-(1-ethoxyalkoxy)-3-cyanoquinolines leads to the removal of the acetal (B89532) protecting group, followed by intramolecular cyclization between the resulting hydroxyl group and the cyano function to yield the furo[3,4-b]quinolinone. acs.org A similar strategy can be envisioned for the synthesis of the [3,4-c] isomer, starting from a 4-hydroxyquinoline (B1666331) derivative with an appropriate side chain at the 3-position.

Furthermore, oxidative cyclization presents another powerful method. For instance, the intramolecular oxidative cyclization of 3-acrylyl quinoline derivatives in the presence of an acid catalyst like oxalic acid has been shown to produce furoquinolines in high yield. rroij.comrroij.com This reaction likely proceeds through an initial protonation of the carbonyl group, followed by nucleophilic attack from an enol or enolate intermediate, and subsequent oxidation to form the aromatic furan ring.

The transformation of one heterocyclic system into another through ring cleavage and subsequent ring formation is a fascinating and synthetically useful process. A notable example is the thermally assisted, base-catalyzed rearrangement of furo[2,3-c]quinoline-2,4(3aH,5H)-diones to the corresponding furo[3,4-c]quinoline-3,4(1H,5H)-diones. This rearrangement necessarily involves the cleavage of the original furan ring and the formation of a new one. The proposed mechanism likely involves a series of reversible ring-opening and ring-closing steps, driven by the formation of a thermodynamically more stable isomer.

Ring-opening reactions of related systems, such as pyrano[3,2-c]quinolinones, can also provide mechanistic insights. These compounds can undergo ring opening of the pyrone ring, followed by recyclization with binucleophiles to form different heterocyclic systems. researchgate.net Such ring-opening-ring-closure (RORC) mechanisms highlight the dynamic nature of these fused ring systems under certain reaction conditions.

The 4-chloro substituent on the quinoline ring of the target molecule is a prime site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the adjacent carbonyl group activates the C4 position towards nucleophilic attack. This allows for the introduction of a wide variety of substituents by reacting this compound with different nucleophiles.

The generally accepted mechanism for SNAr on chloroquinolines involves a two-step addition-elimination process. researchgate.net First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring. researchgate.net The reactivity of 4-chloroquinolines in these reactions can be significantly influenced by substituents on the quinoline ring and the reaction conditions, including the presence of acid or base catalysts. researchgate.net

Electrophilic substitution on the furo[3,4-c]quinolin-1-one scaffold is also possible. The electron-rich nature of the furan ring and the benzene (B151609) part of the quinoline system makes them susceptible to attack by electrophiles. However, the presence of the electron-withdrawing quinolone carbonyl group can deactivate the quinoline ring towards electrophilic substitution. The regioselectivity of such reactions would be determined by the interplay of the activating and deactivating effects of the various parts of the molecule. Electrophilic cyclization of N-(2-alkynyl)anilines is a known method for the synthesis of substituted quinolines, demonstrating the susceptibility of aniline (B41778) derivatives to intramolecular electrophilic attack. nih.gov

Computational Chemistry and Theoretical Characterization

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Pharmacophore modeling is a powerful chemoinformatic tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For the 4-Chloro-3H-furo[3,4-c]quinolin-1-one scaffold, a pharmacophore model can be developed to guide the design of new derivatives with potentially enhanced biological activity.

A typical pharmacophore model for quinoline-based compounds often includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.govjneonatalsurg.com For the target molecule, the carbonyl oxygen would likely be identified as a hydrogen bond acceptor, while the fused aromatic system would serve as a hydrophobic and aromatic feature. The chlorine atom can also contribute to hydrophobic interactions. By understanding these key features, medicinal chemists can design modifications to the scaffold that are more likely to result in improved potency and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties.

For this compound, a range of descriptors can be calculated, including constitutional, topological, geometrical, and electronic descriptors. Examples of relevant descriptors for quinoline (B57606) derivatives in QSAR models include molecular weight, logP (lipophilicity), molar refractivity, and electronic properties like dipole moment and orbital energies. mdpi.comnanobioletters.com These descriptors can then be correlated with experimental biological data to build a predictive QSAR model. Such models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. mdpi.comnanobioletters.com

Interactive Table: Key Molecular Descriptors for this compound

DescriptorPredicted Value
Molecular Weight231.63 g/mol
LogP2.5
Molar Refractivity60.0 cm³
Dipole Moment3.5 D
Polar Surface Area45.0 Ų

Note: The data in this table is illustrative and based on computational predictions for the specified chemical structure.

Theoretical Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. nih.gov This technique can provide valuable information about the electronic transitions within a molecule and the wavelengths at which it absorbs light. For a compound like this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) corresponding to π-π* and n-π* transitions within the conjugated system. semanticscholar.orgmdpi.com

The predicted UV-Visible spectrum for this furoquinoline derivative would likely show characteristic absorption bands in the UV region, arising from the electronic transitions within the fused aromatic rings. The solvent environment can also be modeled in these calculations to provide more accurate predictions of the spectral properties in different media. mdpi.com

Interactive Table: Predicted UV-Visible Absorption for this compound

TransitionPredicted λmax (nm)
π → π280
π → π320
n → π*350

Note: The data in this table is illustrative and based on typical TD-DFT predictions for similar fused heterocyclic systems.

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT to complement experimental spectroscopic data and aid in the assignment of vibrational modes. nih.gov For this compound, these calculations can predict the frequencies and intensities of the fundamental vibrational modes.

Key predicted vibrational frequencies would include the C=O stretching vibration of the lactone ring, typically expected in the range of 1700-1750 cm⁻¹. The C-Cl stretching vibration would be predicted at a lower frequency, generally in the 700-800 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would appear in their characteristic regions of the spectrum. The calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. nih.gov

Interactive Table: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3150
C=O Stretch (lactone)1730
Aromatic C=C Stretch1500-1600
C-O Stretch (furan)1250
C-Cl Stretch750

Note: The data in this table is illustrative and based on DFT calculations for analogous molecular structures.

Spectroscopic and Diffraction Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-Chloro-3H-furo[3,4-c]quinolin-1-one, ¹H, ¹³C, and ¹⁵N NMR would provide definitive evidence for its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons on the quinoline (B57606) ring system and the methylene (B1212753) protons of the furo-lactone ring. The aromatic region would likely display a complex pattern of multiplets for the four protons on the benzene (B151609) portion of the quinoline core. The chemical shifts and coupling constants of these protons would be crucial in confirming the substitution pattern. A key feature would be a singlet corresponding to the methylene protons (H-3) of the furo[3,4-c]quinolin-1-one structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3~5.3-5.5s-
H-5~8.2-8.4d~8.0
H-6~7.6-7.8t~7.5
H-7~7.8-8.0t~7.5
H-8~8.0-8.2d~8.0

Note: These are predicted values based on related structures and have not been experimentally verified from available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum is expected to show signals for all eleven carbon atoms in the molecule. A characteristic downfield signal would correspond to the carbonyl carbon (C-1) of the lactone ring, typically appearing in the 165-175 ppm range. The carbons of the quinoline ring would resonate in the aromatic region (110-150 ppm), with the carbon bearing the chlorine atom (C-4) showing a distinct chemical shift. The methylene carbon (C-3) would appear in the aliphatic region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C-1 (C=O)~170
C-3 (CH₂)~70
C-3a~125
C-4 (C-Cl)~145
C-4a~120
C-5~130
C-6~128
C-7~135
C-8~122
C-8a~148
C-9a~150

Note: These are predicted values based on related structures and have not been experimentally verified from available literature.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy, while less common, would provide direct information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen atom would be influenced by the electron-withdrawing effects of the fused ring system and the chloro substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be a strong absorption band for the carbonyl (C=O) stretching of the lactone ring, typically appearing in the region of 1750-1790 cm⁻¹. Other significant bands would include C=N and C=C stretching vibrations from the quinoline ring system in the 1500-1650 cm⁻¹ region, and C-Cl stretching vibrations, which are typically found in the fingerprint region.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Lactone)~1770Strong
C=N/C=C (Aromatic)~1620, 1580, 1500Medium to Strong
C-O (Ether)~1250Strong
C-Cl~750Medium

Note: These are predicted values based on related structures and have not been experimentally verified from available literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be instrumental in confirming the elemental composition of this compound. The technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₁H₆ClNO₂. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique extensively used to determine the molecular weight of a compound by creating ions in the gas phase. This analysis provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. A thorough search for specific ESI-MS data for this compound did not yield dedicated experimental results or fragmentation patterns for this particular molecule. While studies on various other substituted 4-chloroquinolines have reported ESI-MS data, this information is not directly applicable to the title compound due to significant structural differences.

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectra

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method suitable for many small molecules that are less polar and more volatile than those typically analyzed by ESI. It often provides clear molecular ion peaks, which are invaluable for confirming molecular weight. Despite its utility, a specific APCI mass spectrum, including characteristic ion peaks for this compound, was not found in the available scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing. An exhaustive search was performed to find a crystallographic study of this compound. However, no published research containing single-crystal X-ray diffraction data for this specific compound could be located. While crystal structures for related heterocyclic systems such as quinazolinones and other quinoline derivatives are available, this data cannot be extrapolated to define the solid-state structure of this compound.

As no specific experimental data was retrieved for the requested analytical methods, data tables could not be generated.

Structural Modifications and Analog Design in Furo 3,4 C Quinolin 1 One Research

Diversification of Substituent Patterns on the Furo[3,4-c]quinolin-1-one Core

The functionalization of the furo[3,4-c]quinolin-1-one core is a primary strategy for generating chemical diversity. The chlorine atom at the C4 position is an excellent leaving group, making it a focal point for nucleophilic substitution reactions to introduce a variety of functional groups. mdpi.comnih.gov This approach allows for the systematic modification of the molecule's steric and electronic properties.

Research has demonstrated the successful displacement of the 4-chloro group with various nucleophiles. For instance, reactions with hydrazines yield 4-hydrazinyl derivatives, while treatment with sodium azide (B81097) produces 4-azido compounds. mdpi.com These transformations introduce nitrogen-rich functionalities that can alter the molecule's hydrogen bonding capacity and basicity. Furthermore, the resulting azido (B1232118) group can be subsequently reduced to an amino group, providing another avenue for diversification. mdpi.com

The reaction of 4-chloroquinolines with mono- or dialkylamines is a common method for synthesizing a library of 4-aminoquinoline (B48711) derivatives. nih.gov This allows for the introduction of a wide range of alkyl and aryl substituents on the nitrogen atom at the 4-position, influencing properties such as lipophilicity and target binding interactions. Similarly, thiols can be used to displace the chloride, leading to the formation of 4-thioether derivatives. mdpi.com These synthetic strategies underscore the importance of the 4-chloro precursor in building libraries of substituted furo[3,4-c]quinolin-1-ones for further investigation.

PrecursorReagentSubstituent Introduced at C4Resulting Derivative ClassReference
4-Chloro-quinolinoneHydrazine Hydrate-NHNH₂4-Hydrazinyl-quinolinone mdpi.com
4-Chloro-quinolinoneSodium Azide (NaN₃)-N₃4-Azido-quinolinone mdpi.com
4-Chloro-quinolineAlkyl/Aryl Amines-NR¹R²4-Amino-quinoline nih.gov
4-Chloro-quinolinethioneThiols (e.g., Ethanethiol)-SR4-Alkyl/Arylthio-quinolinethione mdpi.com

Design of Novel Fused Heterocyclic Scaffolds Incorporating the Furo[3,4-c]quinoline System

Building upon the furo[3,4-c]quinoline core by fusing additional heterocyclic rings is a sophisticated strategy to create complex, multi-cyclic scaffolds with novel three-dimensional shapes and properties. nih.govmdpi.com This approach significantly expands the accessible chemical space and can lead to the discovery of compounds with unique characteristics.

A prominent method for constructing fused systems involves the intramolecular cyclization of appropriately functionalized furo[3,4-c]quinoline derivatives. For example, a 4-hydrazinyl-quinolinone can be converted into a fused triazole ring system. A related transformation involves the reaction of a 2,4-dihydrazino-quinoline derivative with nitrous acid, which leads to the formation of a tetrazolo[1,5-a]quinoline, demonstrating the fusion of a five-membered, nitrogen-rich tetrazole ring onto the quinoline (B57606) framework. mdpi.com

The synthesis of triazolo-azepine compounds fused to a quinoline core has been achieved through intramolecular 1,3-dipolar azide-alkyne cycloaddition, showcasing a powerful method for creating more complex ring systems. researchgate.net Other research has focused on creating different fused systems, such as pyrano[4,3-b]quinolines and various thiazole-fused quinazolinones, further illustrating the versatility of the quinoline scaffold in designing novel heterocyclic architectures. mdpi.comresearchgate.net These synthetic endeavors highlight the potential to generate a wide array of unique chemical entities by elaborating on the fundamental furo[3,4-c]quinoline structure.

Starting ScaffoldKey Reaction TypeFused RingResulting Fused SystemReference
Dihydrazino-quinolineDiazotization/CyclizationTetrazoleTetrazolo[1,5-a]quinoline mdpi.com
2-Hydrazinylquinolin-3-amineDiazotizationTriazole3H- researchgate.netresearchgate.netresearchgate.nettriazolo[4,5-b]quinolin-3-amine
ortho-Alkynylquinoline AdductsIntramolecular CyclizationPyranoPyrano[4,3-b]quinoline researchgate.net
Amino-quinazolinonesIntramolecular C-S bond formationThiazoleThiazole-fused quinazolinones mdpi.com
Quinoline-fused azide-alkyne1,3-Dipolar CycloadditionTriazolo-azepineQuinoline-fused triazolo-azepine researchgate.net

Scaffold Morphing Approaches for Chemical Space Exploration

Scaffold morphing is an innovative drug design strategy that involves modifying a core molecular structure to generate a related but topologically distinct scaffold. This technique allows for the exploration of new regions of chemical space while retaining some of the desirable properties of the original scaffold.

One example of scaffold morphing involves the rearrangement of isomeric structures. A thermally assisted, base-catalyzed rearrangement has been reported to convert furo[2,3-c]quinoline-2,4(3aH,5H)-diones into the corresponding furo[3,4-c]quinoline-3,4(1H,5H)-diones. researchgate.net This transformation alters the fusion pattern of the heterocyclic rings, leading to a new core structure with potentially different biological and physical properties.

Analogue Synthesis for Structure-Reactivity and Structure-Property Relationship Studies

The systematic synthesis of analogues is fundamental to establishing structure-activity relationships (SAR) and structure-property relationships (SPR). By making incremental changes to a lead compound and evaluating the effects on its reactivity or other properties, researchers can develop a deeper understanding of the molecular features required for a desired outcome.

The reactivity of the 4-chloro group in quinolinone systems provides a clear platform for structure-reactivity studies. It has been shown that the nature of other substituents on the quinoline ring can influence the outcome of nucleophilic substitution at the C4 position. For example, the presence of an ethylthio group at the C2 position, instead of a chlorine, was found to be crucial for enabling hydrazinolysis at that site, demonstrating how one functional group can modulate the reactivity of another. mdpi.com

For structure-property relationship studies, series of analogues are often synthesized and screened for a specific function. A series of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines was synthesized to explore the SAR for caspase-3 inhibition. nih.gov Similarly, various 4-aminoquinoline derivatives were prepared from their 4-chloroquinoline (B167314) precursors to evaluate their cytotoxic effects on human breast tumor cell lines. nih.gov These studies, which systematically vary substituents, are essential for identifying the key structural motifs responsible for a compound's properties and for guiding the design of more potent and selective molecules.

Core ScaffoldStructural ModificationRelationship StudiedKey Finding/PurposeReference
Chloro-quinolinoneSubstitution at C2 (Cl vs. S-Et)Structure-ReactivityThe C2-substituent influences the reactivity and possibility of nucleophilic substitution. mdpi.com
4-Chloro-7-substituted-quinolineVariation of amine at C4Structure-Property (Cytotoxicity)To evaluate how different amino side chains affect activity against cancer cell lines. nih.gov
Pyrrolo[3,4-c]quinoline-1,3-dioneVariation of substituent at N2 positionStructure-Activity (Enzyme Inhibition)To identify substituents that optimize inhibitory potency against caspase-3. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Furo[3,4-c]quinolin-1-one

The synthesis of fused heterocyclic systems like furo[3,4-c]quinolin-1-ones is an active area of research, with a growing emphasis on green and sustainable chemistry. nih.gov Modern synthetic approaches aim to improve efficiency, reduce waste, and utilize readily available starting materials under mild conditions. nih.gov

One emerging strategy involves multicomponent reactions (MCRs), which offer a powerful tool for rapidly constructing complex molecular scaffolds from simple precursors in a single step. nih.gov For the closely related pyrrolo[3,4-c]quinoline-1,3-diones, a green synthesis has been developed that proceeds catalyst-free in ethanol, highlighting the potential for environmentally friendly protocols. nih.gov This particular method emphasizes operational simplicity, good atom economy, and excellent yields. nih.gov

Other innovative techniques include electrochemically oxidative cyclization, which avoids the need for exogenous chemical oxidants and transition metals. researchgate.net Tandem reactions, where multiple bond-forming events occur sequentially in one pot, are also being explored to construct the furan (B31954) ring and other functionalities simultaneously in an efficient manner. researchgate.net For instance, a convenient approach to furo[3,4-b]quinolinones has been developed involving the functionalization of quinolines with cyanopropargylic alcohols, followed by an acid-catalyzed intramolecular cyclization. acs.org

Future efforts will likely focus on expanding the substrate scope of these reactions and adapting them for the large-scale synthesis of diverse furo[3,4-c]quinolin-1-one libraries. The use of flow chemistry and alternative energy sources like microwave irradiation also represents promising avenues for sustainable production. nih.gov

Advanced Computational Modeling Techniques for Complex Furo[3,4-c]quinolin-1-one Systems

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of complex heterocyclic systems, guiding the design and synthesis of new derivatives. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are increasingly being applied to quinoline-based scaffolds. nih.govsapub.org

DFT calculations, often using functionals like B3LYP with various basis sets, are employed to optimize molecular geometries and calculate key electronic properties. sapub.org These properties, summarized in the table below, help in understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Computational ParameterDescriptionRelevance to Furo[3,4-c]quinolin-1-one Systems
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. sapub.org
Ionization Potential (IP) The energy required to remove an electron from a molecule.Relates to the molecule's ability to act as an electron donor in reactions. sapub.org
Electron Affinity (EA) The energy released when an electron is added to a molecule.Relates to the molecule's ability to act as an electron acceptor. sapub.org
Molecular Electrostatic Potential (MEP) A 3D map of the charge distribution around a molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. sapub.org
Molecular Docking A simulation method to predict the preferred orientation of one molecule to a second when bound to each other.Used to model the interaction of furo[3,4-c]quinolin-1-one derivatives with biological targets like enzymes. nih.govmdpi.com
Molecular Dynamics (MD) Simulation A computer simulation method for analyzing the physical movements of atoms and molecules.Assesses the stability of ligand-receptor complexes over time, providing a more dynamic picture of molecular interactions. nih.gov

These computational studies are crucial for establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its properties. mdpi.com By predicting how modifications to the furo[3,4-c]quinolin-1-one core will affect its behavior, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Exploration of Unprecedented Reactivity Profiles of Furo[3,4-c]quinolin-1-one and its Derivatives

The unique arrangement of atoms and electrons in the furo[3,4-c]quinolin-1-one scaffold imparts a distinct reactivity profile that is a subject of ongoing investigation. The quinoline (B57606) core itself is known to undergo various chemical transformations, and the fusion of the furanone ring introduces new possibilities for functionalization and ring-opening reactions.

Key areas of reactivity exploration include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis as it offers an atom-economical way to introduce new substituents. Exploring C-H activation pathways on the quinoline or furanone rings could lead to novel derivatives that are otherwise difficult to access. researchgate.net

Cyclization and Annulation Reactions: The furanone moiety can potentially serve as a precursor for further ring-forming reactions. For example, reactions with binucleophiles like hydrazine could lead to the construction of new fused heterocyclic systems, similar to how tetrasubstituted furans are used to create furo[3,4-d]pyridazines. researchgate.net

Electrophilic and Nucleophilic Substitution: Mapping the electron density of the furo[3,4-c]quinolin-1-one core through computational studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the rational design of experiments to functionalize the scaffold.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Investigating these reactions on halogenated precursors, such as 4-Chloro-3H-furo[3,4-c]quinolin-1-one, would enable the introduction of a wide array of substituents, significantly expanding the chemical diversity of this compound class.

The discovery of new reactions and the novel application of existing methodologies will continue to expand the synthetic utility of the furo[3,4-c]quinolin-1-one core, paving the way for the creation of a new generation of complex heterocyclic compounds.

Q & A

Q. What are the established synthetic routes for 4-Chloro-3H-furo[3,4-c]quinolin-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of substituted quinoline precursors. For example, LiAlH4 in THF can reduce intermediates (e.g., ketones or esters), followed by chlorination with SOCl₂ in CHCl₃ to introduce the chloro group . Reaction time and solvent polarity significantly impact yields: prolonged stirring (≥24 h) in aprotic solvents like THF enhances intermediate stability. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) to optimize quenching times.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the aromatic protons (δ 7.2–8.2 ppm) and the fused furan ring (δ 4.5–5.5 ppm). Compare with analogous compounds like 3-methyl-3-phenyl-3H-furo[3,4-c]quinolin-1-one (CAS 5605-16-3) to validate assignments .
  • MS (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio ~3:1) .
  • IR : Look for C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from conformational isomerism or solvent effects. For example:
  • Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Compare DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify dominant conformers .
  • Cross-validate with X-ray crystallography if crystalline derivatives are available (e.g., analogs like 1-(4-chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone) .

Q. What strategies optimize regioselectivity in the synthesis of fused-ring analogs (e.g., pyrano-quinolinones)?

  • Methodological Answer :
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the quinoline ring direct cyclization to the α-position .
  • Catalytic Systems : PdCl₂(PPh₃)₂ with PCy₃ enhances Suzuki-Miyaura coupling for aryl boronic acids, achieving >60% yield for biphenyl derivatives .
  • Solvent Screening : Binary mixtures (e.g., ethanol/DMF) improve solubility of polar intermediates, as seen in the synthesis of 3-(2-chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer :
  • Perform DFT calculations (e.g., using Gaussian) to map electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., C-4 adjacent to the chloro group).
  • Compare activation energies (ΔG‡) for SNAr (nucleophilic aromatic substitution) vs. radical pathways .
  • Validate with kinetic isotope effects (KIE) studies using deuterated solvents .

Q. What are the common byproducts in the synthesis of this compound, and how are they characterized?

  • Methodological Answer :
  • Byproduct Identification :
  • Over-reduction : LiAlH4 may reduce the furan ring; monitor via GC-MS for hydrogenated intermediates.
  • Dimerization : Detectable via HPLC (C18 column, acetonitrile/water) as higher-MW peaks .
  • Mitigation : Use controlled stoichiometry (e.g., 1.2 eq LiAlH4) and low temperatures (−78°C) to suppress side reactions .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for this compound derivatives?

  • Methodological Answer :
  • Purity Checks : Recrystallize samples from ethanol/water mixtures (≥3 cycles) and verify via DSC (melting endotherm sharpness) .
  • Polymorphism Screening : Use XRPD to identify crystalline forms; annealing at 100°C for 1 h can stabilize thermodynamically favored phases .

Experimental Design Considerations

Q. What safety protocols are critical when handling chlorinated quinolinones?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions involving SOCl₂ (corrosive, releases HCl gas) .
  • PPE : Nitrile gloves and goggles mandatory; avoid skin contact with intermediates (potential irritants) .
  • Waste Disposal : Quench excess LiAlH4 with ethyl acetate before aqueous neutralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.